molecular formula C11H14O2 B12288909 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- CAS No. 4359-31-3

1,3-Dioxolane, 4,5-dimethyl-2-phenyl-

Cat. No.: B12288909
CAS No.: 4359-31-3
M. Wt: 178.23 g/mol
InChI Key: KELZBYQXUNVXEU-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a heterocyclic acetal, which means it contains a ring structure composed of carbon and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- can be synthesized through the condensation reaction between 2-phenyl oxirane and acetone in the presence of a catalyst such as P2O5 in diethyl ether . Another method involves the use of ultrasonic irradiation, where a mixture of 2-phenyl oxirane and graphene oxide in anhydrous acetone yields the desired product in high yield .

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable acetal or ketal structures makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

4359-31-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4,5-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

KELZBYQXUNVXEU-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2)C

Origin of Product

United States

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